molecular formula C5H3Cl2N3O B1590256 3-Amino-5,6-dichloropyrazine-2-carbaldehyde CAS No. 89167-48-6

3-Amino-5,6-dichloropyrazine-2-carbaldehyde

Cat. No.: B1590256
CAS No.: 89167-48-6
M. Wt: 192 g/mol
InChI Key: FSCCNYNDDCDAJB-UHFFFAOYSA-N
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Description

3-Amino-5,6-dichloropyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3Cl2N3O and its molecular weight is 192 g/mol. The purity is usually 95%.
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Biological Activity

Overview

3-Amino-5,6-dichloropyrazine-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

  • Chemical Formula : C6_6H5_5Cl2_2N3_3O
  • CAS Number : 89167-48-6
  • Molecular Weight : 192.03 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to affect several biochemical pathways, particularly those involved in cancer therapy and antimicrobial activity.

  • Antitumor Activity : Research indicates that derivatives of this compound can sensitize tumor cells to radiation therapy, enhancing the therapeutic ratio of radiologic treatments . The mechanism involves selective targeting of cancerous cells while sparing normal tissues.
  • Antimicrobial Properties : Studies have demonstrated the compound's effectiveness against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

A summary of relevant findings regarding the biological activity of this compound is presented in the table below:

Activity Effectiveness Reference
AntitumorPotent in sensitizing tumor cells to radiation
AntimicrobialEffective against multiple pathogens
CytotoxicityModerate; varies by cell line

Case Study 1: Antitumor Efficacy

In a study evaluating the effects of this compound on human colon carcinoma cell lines (HT29), it was found to significantly enhance the cytotoxic effects of radiation therapy. The study employed a sulforhodamine B assay to measure cell viability post-treatment, revealing a marked decrease in viable cells when combined with radiation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that it exhibited significant antibacterial activity at concentrations as low as 10 µg/mL, making it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. It is noted for high gastrointestinal absorption and permeability across biological membranes, including the blood-brain barrier (BBB), which could facilitate its use in central nervous system disorders.

Scientific Research Applications

Medicinal Chemistry

3-Amino-5,6-dichloropyrazine-2-carbaldehyde has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, pyrazine derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis, which is crucial for developing new antibiotics .

Anticancer Potential:
Studies have highlighted the compound's ability to induce apoptosis in cancer cells. It has been incorporated into pyrazole derivatives that demonstrate significant growth inhibition of A549 lung cancer cells . This suggests a promising avenue for anticancer drug development.

Diuretic and Antihypertensive Effects:
The compound's derivatives have been noted for diuretic and natriuretic properties, making them valuable in treating conditions such as edema and hypertension . These effects are attributed to the structural modifications that enhance their pharmacological profiles.

Agrochemicals

This compound has also found applications in agrochemical formulations. Its derivatives are being explored as potential herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and fungi.

Herbicidal Activity:
Research into substituted pyrazinecarboxamides suggests that they can effectively control weed growth by interfering with plant metabolic processes . The chlorinated pyrazine structure enhances the herbicidal activity compared to non-chlorinated analogs.

Material Science

In material science, this compound is being studied for its potential use in creating novel materials with specific electronic or optical properties.

Polymer Chemistry:
The compound can act as a building block for synthesizing polymers with unique properties. Its reactivity allows it to participate in various polymerization reactions, leading to materials with tailored functionalities for applications in electronics or coatings .

Case Study 1: Antimicrobial Development

A study focused on synthesizing pyrazine derivatives based on this compound led to the discovery of compounds with significant antibacterial activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis revealed that modifications at the amino group enhanced activity against Mycobacterium tuberculosis by improving solubility and cellular uptake .

Case Study 2: Cancer Research

In a study examining the anticancer potential of pyrazole derivatives derived from this compound, researchers found that certain modifications resulted in compounds that induced apoptosis in A549 lung cancer cells at low micromolar concentrations. The findings suggest that these derivatives could serve as lead compounds for further development into anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-5,6-dichloropyrazine-2-carbaldehyde?

The synthesis typically involves functionalization of pyrazine precursors. For example, chlorination and oxidation steps are critical. A reported method involves coupling 6-chloropyrazine-2-carboxylic acid derivatives with amines using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine as a base . Subsequent hydrolysis or oxidation steps introduce the aldehyde group. Alternative routes may employ Hofmann rearrangements or controlled reduction of nitrile intermediates .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical techniques include:

  • NMR Spectroscopy : To verify substituent positions (e.g., aromatic protons and aldehyde signals).
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for aldehydes) .
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns. Recrystallization and chromatography (HPLC, TLC) ensure purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Key factors include:

  • Temperature Control : Lower temperatures reduce side reactions during chlorination .
  • Catalyst Selection : EDCI/HOBt systems enhance coupling efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates . A comparative study of microwave-assisted vs. conventional heating showed 15–20% yield improvements in similar pyrazine derivatives .

Q. What strategies resolve contradictions in reported reactivity of the aldehyde group?

Discrepancies may arise from competing reactions (e.g., oxidation or nucleophilic attacks). Strategies include:

  • Protecting Groups : Temporarily masking the aldehyde with acetals during functionalization .
  • pH Control : Acidic conditions stabilize the aldehyde, while basic conditions promote enolate formation .
  • Kinetic vs. Thermodynamic Studies : Monitoring reaction pathways via in situ IR or HPLC .

Q. How do substituent effects influence the compound’s biological activity?

Substituents like chloro and amino groups modulate electronic and steric properties. For example:

  • Chlorine : Enhances lipophilicity and receptor binding in antimicrobial assays .
  • Amino Group : Facilitates hydrogen bonding in enzyme inhibition studies . A table comparing derivatives (e.g., methyl vs. trifluoromethyl analogs) reveals structure-activity trends:
DerivativeBioactivity (IC₅₀)LogPReference
3-Amino-5,6-dichloro12 µM (Antibacterial)1.8
3-Amino-6-methyl-5-chloro28 µM2.1
3-Amino-5-trifluoromethyl8 µM2.5

Q. What methodologies address low solubility in aqueous assays?

  • Co-solvent Systems : DMSO-water mixtures (≤10% DMSO) maintain solubility without denaturing proteins .
  • Nanoformulation : Liposomal encapsulation improves bioavailability in cell-based studies .

Q. Data Contradiction Analysis

Q. Why do conflicting results arise in catalytic oxidation studies?

Discrepancies may stem from:

  • Catalyst Purity : Trace metals in reagents (e.g., Pd/C) alter reaction pathways .
  • Oxygen Sensitivity : Inconsistent inert atmosphere control during aldehyde oxidation . Reproducibility is enhanced by standardized protocols (e.g., Schlenk-line techniques).

Q. How to validate contradictory biological activity reports across studies?

  • Assay Standardization : Use positive controls (e.g., ampicillin for antibacterial tests) .
  • Dose-Response Curves : Ensure linearity in activity measurements .
  • Structural Reanalysis : Confirm compound identity via X-ray crystallography if NMR is inconclusive .

Q. Methodological Resources

  • Synthetic Protocols : Detailed procedures for EDCI-mediated coupling , Hofmann rearrangements .
  • Analytical Workflows : NMR (DMSO-d₆ solvent systems) , HPLC-MS conditions .

Properties

IUPAC Name

3-amino-5,6-dichloropyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-4(7)10-5(8)2(1-11)9-3/h1H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCCNYNDDCDAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(C(=N1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00538499
Record name 3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89167-48-6
Record name 3-Amino-5,6-dichloropyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00538499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The 2-amino-5,6-dichloro-3-(methoxycarbonyl)pyrazine (also named methyl 3-amino-5,6-dichloropyrazinecarboxylate) may be prepared by a method described in J. Med. Chem. 10, 66 (1967), from 2-amino-3-carbomethoxypyrazine, reported in J. Am. Chem. Soc. 67, 1711 (1945), which in turn is prepared from lumazine whose preparation from readily available materials is reported in J. Am. Chem. Soc. 67, 802 (1945).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-Amino-5,6-dichloropyrazine-2-carbaldehyde
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-Amino-5,6-dichloropyrazine-2-carbaldehyde
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-Amino-5,6-dichloropyrazine-2-carbaldehyde
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-Amino-5,6-dichloropyrazine-2-carbaldehyde
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-Amino-5,6-dichloropyrazine-2-carbaldehyde
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-(Hydroxymethyl)-3-methylpiperidin-2-one
3-Amino-5,6-dichloropyrazine-2-carbaldehyde

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